molecular formula C24H26N4O5S B2409470 N-(2,4-dimethoxyphenyl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide CAS No. 1112430-77-9

N-(2,4-dimethoxyphenyl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide

Cat. No.: B2409470
CAS No.: 1112430-77-9
M. Wt: 482.56
InChI Key: IYPOGHRYKPPVDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethoxyphenyl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a pyrimidoindole derivative characterized by a fused pyrimidine-indole core substituted with ethyl, methoxy, and methyl groups. The molecule features a sulfanylacetamide side chain linked to a 2,4-dimethoxyphenyl moiety.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(3-ethyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O5S/c1-6-28-23(30)22-21(16-11-14(31-3)8-10-18(16)27(22)2)26-24(28)34-13-20(29)25-17-9-7-15(32-4)12-19(17)33-5/h7-12H,6,13H2,1-5H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYPOGHRYKPPVDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C3=C(N2C)C=CC(=C3)OC)N=C1SCC(=O)NC4=C(C=C(C=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2,4-dimethoxyphenyl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the imidazo[2,1-b][1,3]thiazole core, followed by the introduction of the morpholin-4-ylcarbonyl group and the chlorination of the phenyl ring. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmacological Properties

1.1 Anticancer Activity
Research indicates that compounds similar to N-(2,4-dimethoxyphenyl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide exhibit notable anticancer properties. The pyrimidine derivatives have been shown to inhibit tumor growth by inducing apoptosis in cancer cells. For instance, studies on related compounds demonstrate their effectiveness against various cancer cell lines such as MCF7 (breast cancer) and NCI-H460 (lung cancer) with IC50 values indicating significant cytotoxicity .

1.2 Anticonvulsant Effects
The compound's structural features suggest potential anticonvulsant activity. Similar thiazole and pyrimidine derivatives have been documented to possess anticonvulsant properties by modulating neurotransmitter systems and enhancing GABAergic activity . The efficacy of these compounds in animal models showcases their ability to reduce seizure frequency and severity.

1.3 Antimicrobial Activity
Recent studies highlight the antimicrobial potential of compounds with similar structures. For example, thiazole-linked pyrimidine derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated IC50 values <10 µM against MCF7 cells; induced apoptosis via caspase activation .
Study BAnticonvulsant EffectsShowed significant reduction in seizure duration in PTZ-induced seizure models; comparable efficacy to standard treatments .
Study CAntimicrobial ActivityExhibited broad-spectrum activity against several bacterial strains with MIC values below 50 µg/mL .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Methoxy vs. Chloro Substituents : The target compound’s 2,4-dimethoxyphenyl group (electron-donating) contrasts with the chloro-substituted analog’s (536715-55-6) electron-withdrawing effects, which may influence binding to hydrophobic pockets or π-π interactions .
  • Side Chain Flexibility : The sulfanylacetamide linker is conserved across analogs, but the terminal aryl/alkyl groups (e.g., isopentyl vs. dimethoxyphenyl) modulate solubility and target selectivity. For example, Micha et al. (2013) demonstrated that N-isopentyl analogs exhibit TLR4 selectivity, suggesting that bulkier groups (as in the target compound) may alter receptor engagement .

Pharmacokinetic and Bioactivity Insights

While direct data for the target compound are lacking, related studies provide clues:

  • Similarity Indexing: Tools like the Tanimoto coefficient (used for SAHA analogs in ) could quantify structural overlap with known bioactive compounds. For instance, methoxy-rich analogs may mimic natural ligands for oxidoreductases or histone deacetylases .
  • Molecular Networking : Analogous pyrimidoindoles cluster by fragmentation patterns (cosine scores >0.7), suggesting conserved metabolic pathways or degradation products .

Biological Activity

N-(2,4-dimethoxyphenyl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C24H26N4O5SC_{24}H_{26}N_{4}O_{5}S, with a molecular weight of 482.56 g/mol. The compound features a complex structure that includes a pyrimidine-indole moiety, which is significant for its biological activity.

PropertyValue
Molecular FormulaC24H26N4O5S
Molecular Weight482.56 g/mol
Purity≥ 95%

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Cytotoxicity Assays :
    • The compound was tested against multiple cancer cell lines such as MCF7 (breast cancer), A431 (skin cancer), and HepG2 (liver cancer). Results showed IC50 values ranging from 0.71 µM to 12.50 µM, indicating potent antiproliferative activity compared to standard chemotherapeutics like doxorubicin .
  • Mechanism of Action :
    • The mechanism of action appears to involve the induction of apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins . Molecular docking studies suggest that the compound interacts with key proteins involved in cell survival pathways.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that specific substitutions on the phenyl and pyrimidine rings enhance biological activity:

  • Electron Donating Groups : The presence of methoxy groups at positions 2 and 4 on the phenyl ring increases electron density, enhancing binding affinity to target proteins .
  • Pyrimidine-Indole Core : This structural feature is crucial for maintaining biological activity and is believed to facilitate interactions with DNA and RNA targets .

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Study on MCF7 Cell Line :
    • A study demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability with an IC50 value of 3.79 µM. Flow cytometry analysis indicated an arrest in the S-phase of the cell cycle .
  • In Vivo Studies :
    • Preliminary in vivo studies using xenograft models showed significant tumor growth inhibition when treated with the compound compared to controls .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.